[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid
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Overview
Description
[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid is a synthetic organic compound with the molecular formula C17H12O5 and a molecular weight of 296.28 g/mol . This compound is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Scientific Research Applications
[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid has several scientific research applications, including:
Future Directions
The future directions for research on “[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid” and similar compounds could involve further exploration of their synthesis methods and biological properties. Given the wide range of biological activities exhibited by coumarin derivatives, these compounds could have potential applications in the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include heating and stirring the reactants in an appropriate solvent, such as ethanol or dichloromethane, under reflux conditions . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while substitution reactions can produce various substituted coumarin derivatives .
Mechanism of Action
The mechanism of action of [(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid involves its interaction with various molecular targets and pathways. The compound can penetrate cell membranes and interact with intracellular targets, such as enzymes and receptors . It may inhibit or activate specific biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid is similar to other coumarin derivatives, such as:
- 2-oxo-2H-chromen-7-yl 4-chlorobenzoate
- N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide
- (2-oxochromen-3-yl)acetic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of structural features and functional groups, which contribute to its distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(2-oxo-3-phenylchromen-7-yl)oxyacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c18-16(19)10-21-13-7-6-12-8-14(11-4-2-1-3-5-11)17(20)22-15(12)9-13/h1-9H,10H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYVZBLBZWILFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)O)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589656 |
Source
|
Record name | [(2-Oxo-3-phenyl-2H-1-benzopyran-7-yl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141113-49-7 |
Source
|
Record name | [(2-Oxo-3-phenyl-2H-1-benzopyran-7-yl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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